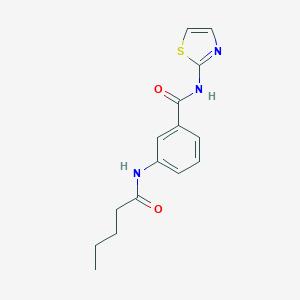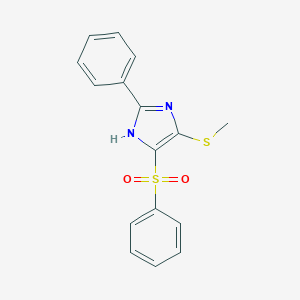
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide, also known as PTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTB belongs to the class of benzamide derivatives and has a molecular formula of C16H19N3O2S.
Mécanisme D'action
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide exerts its anticancer effects by targeting several key molecular pathways involved in cancer development and progression. It inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival. 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide also inhibits the expression of vascular endothelial growth factor (VEGF), which is responsible for promoting angiogenesis.
Biochemical and Physiological Effects
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Additionally, 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide is its potential as a novel anticancer agent. It has shown promising results in preclinical studies and has the potential to be developed into a new class of drugs for cancer treatment. However, one of the limitations of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide. One area of interest is its use in combination with other anticancer drugs to enhance its efficacy. Another potential direction is the development of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide and its potential applications in other disease areas.
Méthodes De Synthèse
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide can be synthesized through a multi-step process involving the condensation of 2-aminothiazole with 3-pentanone, followed by acylation with benzoyl chloride. The final product is obtained through purification by recrystallization.
Applications De Recherche Scientifique
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide inhibits the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.
Propriétés
Nom du produit |
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
|---|---|
Formule moléculaire |
C15H17N3O2S |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H17N3O2S/c1-2-3-7-13(19)17-12-6-4-5-11(10-12)14(20)18-15-16-8-9-21-15/h4-6,8-10H,2-3,7H2,1H3,(H,17,19)(H,16,18,20) |
Clé InChI |
ZWWBRIDZYBHOJV-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
SMILES canonique |
CCCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)


![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)